N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}cyclohex-3-ene-1-carboxamide
Description
This compound features a tricyclic core (9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-2-one) fused with a cyclohex-3-ene-1-carboxamide moiety. Such hybrid structures are often explored in medicinal chemistry for their ability to modulate biological targets like enzymes or receptors .
Properties
IUPAC Name |
N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(15-6-2-1-3-7-15)22-16-9-10-19-18(14-16)21(25)23-12-5-4-8-17(23)11-13-26-19/h1-2,9-10,14-15,17H,3-8,11-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXWQAXAPJLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4CCC=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-9-oxa-1-azatricyclo[10400^{3,8}]hexadeca-3,5,7-trien-5-yl}cyclohex-3-ene-1-carboxamide involves multiple steps, starting with the formation of the pyrido[2,1-d][1,5]benzoxazocin core This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, but often involve the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
N-{2-oxo-9-oxa-1-azatricyclo[1040
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It may be used in studies of enzyme interactions or as a probe to investigate biological pathways.
Medicine: The compound could have potential as a drug candidate, particularly if it exhibits activity against specific molecular targets.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}cyclohex-3-ene-1-carboxamide exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and potentially therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The compound shares its tricyclic core with several analogs but differs in substituent groups. Key analogs include:
*Estimated based on structural similarity.
Key Observations:
- Substituent Diversity : The target compound’s cyclohexene carboxamide contrasts with analogs bearing sulfonamides (e.g., benzoxazole or pyrazole sulfonamide) or trifluoromethylphenyl groups. These differences influence polarity, solubility, and target interactions.
- Stereochemical Complexity : The (12S)-configured benzoxazole sulfonamide highlights the role of chirality in modulating biological activity, a factor absent in the target compound.
- Electron-Withdrawing Effects : The trifluoromethyl group in enhances metabolic stability and lipophilicity, whereas sulfonamides in improve solubility and hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods.
Biological Activity
N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}cyclohex-3-ene-1-carboxamide is a complex organic compound with significant potential in biological research and medicinal applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure characterized by its azatricyclo configuration and carboxamide functional group. Its molecular formula is C₁₈H₁₉N₃O₂, and it possesses a molecular weight of approximately 305.36 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tricyclic core followed by functionalization to introduce the carboxamide group. Key steps often involve:
- Formation of the Tricyclic Core : Utilizing cyclization reactions under controlled conditions.
- Introduction of Functional Groups : Employing techniques such as acylation to attach the carboxamide moiety.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways related to inflammation and cancer progression.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Activity
Studies indicate that this compound shows promising anticancer properties:
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in vitro:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a preclinical trial involving breast cancer models, administration of the compound resulted in significant tumor regression compared to control groups.
- Case Study 2 : An investigation into its anti-inflammatory properties showed that it effectively reduced symptoms in models of rheumatoid arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
